Levodopa butyl ester
Description
Levodopa butyl ester is a prodrug of levodopa (LD), designed to enhance the pharmacokinetic profile of LD by esterification with a butyl group. This modification aims to improve lipophilicity, solubility, and absorption compared to unmodified LD . The butyl ester’s longer alkyl chain likely further amplifies these effects, though trade-offs in hydrolysis efficiency and systemic release of LD must be considered .
Structure
2D Structure
Properties
IUPAC Name |
butyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMOINLDXCZCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Boc Protection and Alkylation
The most extensively documented method for levodopa butyl ester synthesis involves a multi-step chemical process utilizing tert-butoxycarbonyl (Boc) protection of levodopa’s amino group. As detailed in patent US9290445B2, this approach begins with the conversion of levodopa (2) to its Boc-protected derivative (3) through reaction with di-tert-butyl dicarbonate (Boc₂O) in methanol/water (2% v/v) under nitrogen at 40°C for 21 hours. Tetrabutylammonium hydroxide (TBA-OH) serves as both base and phase-transfer catalyst, achieving quantitative Boc protection.
The subsequent esterification step employs (1R)-2-chloroisopropyl benzoate (5) as the alkylating agent in N-methylpyrrolidone (NMP) at 100°C for 18 hours. This SN2 displacement reaction proceeds with inversion of configuration at the chiral center of the chlorobenzoate, yielding the intermediate ester (6) . Critical process parameters include:
- Molar ratio : 1:1.6 (Boc-L-dopa TBA salt : chlorobenzoate)
- Solvent volume : 1.85 mL NMP per gram of Boc-L-dopa
- Temperature control : Precise maintenance at 100±2°C to minimize decomposition
Post-reaction workup involves cooling to 5°C to crystallize the product, followed by basket centrifugation and ethyl acetate washes. Final purification via vacuum drying at 50°C produces (2R)-2-phenylcarbonyloxypropyl(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate methanesulfonate with 98.5% w/w purity and 97.6% AUC by HPLC.
Alternative routes utilize carbodiimide-mediated coupling, as demonstrated in the synthesis of tert-butyl ester prodrugs. While not directly applied to this compound in the cited literature, this methodology provides a transferable framework. The general protocol involves:
- Activation of levodopa’s carboxylic acid group with N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM)
- Nucleophilic attack by butanol in the presence of 4-dimethylaminopyridine (DMAP)
- Removal of dicyclohexylurea (DCU) byproduct via cold filtration
Key advantages of this approach include:
- Mild conditions : Room temperature reactions (20–25°C)
- High functional group tolerance : Compatible with phenolic -OH groups when proper protection is employed
- Scalability : Demonstrated batch sizes up to 15.5 mmol with 92% yield for analogous esters
A representative procedure from details:
- Charging 15.5 mmol levodopa derivative in 30 mL DCM
- Adding 46.5 mmol butanol (3 equiv), 0.775 mmol DMAP (0.05 equiv), and 17.0 mmol DCC (1.1 equiv)
- Stirring under nitrogen for 20 hours
- Purification via silica gel chromatography (DCM/MeOH 30:1)
Enzymatic Synthesis Pathways
EvitaChem’s technical documentation outlines enzymatic approaches for this compound production, leveraging lipases or esterases in non-aqueous media. While specific yield data remains proprietary, the methodology offers distinct advantages:
- Stereoselectivity : Enzymes like Candida antarctica lipase B (CAL-B) preferentially catalyze formation of the (S)-configured ester
- Green chemistry : Water-free systems enable solvent recycling
- Mild conditions : Typical operation at 30–40°C and pH 6.5–7.5
A generalized enzymatic protocol includes:
- Dissolving levodopa (1.0 M) in tert-butanol
- Adding butyl vinyl ester (1.2 equiv) as acyl donor
- Introducing immobilized lipase (20% w/w substrate)
- Agitating at 35°C for 48 hours
- Filtering and concentrating under reduced pressure
Reaction Optimization and Process Parameters
Temperature Effects
Data from and reveal temperature profoundly impacts reaction kinetics and product quality:
| Parameter | Boc-Alkylation | Enzymatic |
|---|---|---|
| Optimal Temp (°C) | 100 | 35 |
| Reaction Time (h) | 18 | 48 |
| Byproduct Formation | <1.5% | Not reported |
Elevated temperatures accelerate the Boc-alkylation but risk thermal decomposition of NMP, necessitating strict temperature control.
Purification and Characterization
Crystallization Protocols
Patent specifies a multi-stage crystallization process:
- Primary crystallization at 5°C for 7 hours in ethyl acetate
- Secondary recrystallization from acetonitrile at -20°C
- Final wash with cold ethyl acetate (4 L/kg product)
This protocol reduces residual NMP to <300 ppm, meeting ICH Q3C guidelines.
Analytical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 253.29 g/mol | HRMS |
| Density | 1.21 g/cm³ | Pycnometry |
| Boiling Point | 415.9°C at 760 mmHg | DSC |
| LogP | 2.01 | Shake-flask |
| pKa | 2.34 (carboxylic) | Potentiometric titration |
Table 2: Comparative Synthesis Outcomes
| Method | Yield (%) | Purity (%) | Scale (kg) | Reference |
|---|---|---|---|---|
| Boc-Alkylation | 78.4 | 98.5 | 2.0 | |
| Enzymatic | 65–70* | >95 | 0.1 | |
| Carbodiimide Coupling | 92 | 99.1 | 0.015 |
*Estimated from analogous ester synthesis
Industrial Scalability Considerations
The Boc-alkylation method demonstrates superior scalability, with documented production of 723 g batches in 10 L reactors. Critical scale-up factors include:
- Heat transfer : Jacketed reactors with ΔT <5°C across vessel
- Mixing efficiency : Minimum impeller speed of 130 rpm to maintain slurry suspension
- Filtration capacity : Basket centrifuges with 0.5 m² filtration area per kg product
In contrast, enzymatic methods face challenges in catalyst recycling and reaction throughput, limiting current commercial viability.
Chemical Reactions Analysis
Reaction Scheme
-
Boc Protection : LD is protected using tert-butoxycarbonyl (Boc) to form Boc-L-dopa.
-
Esterification : Boc-L-dopa reacts with (1R)-2-chloroisopropyl benzoate in N-methylpyrrolidone (NMP) at 100°C under nitrogen, followed by acidic deprotection.
| Reagent | Solvent | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| Boc-L-dopa TBA salt | NMP | 100°C | 18–72h | 723 g, 98.5% w/w |
| (1R)-2-chloroisopropyl benzoate | NMP/MTBE | 5–21°C | 16h | White crystalline solid |
Purification :
-
Crystallization at 5°C, washed with ethyl acetate (EtOAc).
-
Dried under vacuum (50°C) to achieve a melting point of 156–158°C .
Hydrolysis and Metabolic Pathways
Levodopa butyl ester undergoes enzymatic and non-enzymatic hydrolysis to release LD, which is further metabolized:
Hydrolysis in Physiological Systems
LD Metabolism Post-Hydrolysis
LD released from the ester follows four primary pathways :
-
Decarboxylation : Converts LD to dopamine (DA) via aromatic L-amino acid decarboxylase (AADC).
-
O-Methylation : Catalyzed by catechol-O-methyltransferase (COMT), forming 3-O-methyldopa.
-
Transamination : Yields 3,4-dihydroxyphenylpyruvic acid.
-
Oxidation : Generates reactive quinones and melanin-like polymers.
Impact of Delivery Method (from ):
-
Continuous intestinal infusion : Sustained LD plasma levels (AUC ↑30%) and reduced DA conversion.
-
Nasal administration : 90% bioavailability with enhanced CNS uptake (olfactory bulb LD ↑50% vs. IV).
Chemical Stability
Microbial Degradation
Clostridium sporogenes metabolizes this compound into volatile fatty acid esters (e.g., butyl butanoate, phenethyl butyrate) via deamination .
Comparative Pharmacokinetics
| Parameter | Butyl Ester | Levodopa |
|---|---|---|
| Bioavailability | 90% (nasal) | 30–50% (oral) |
| Tₘₐₓ (plasma) | 24.5 ± 3.5 min | 45 ± 12 min |
| CNS Penetration | ↑2-fold (olfactory bulb) | Limited by BBB |
Critical Research Findings
-
Synthesis Efficiency : Solvent-free electromagnetic milling with (Boc)₂O improves tert-butyl ester yields (applicable to butyl analogs) .
-
Prodrug Design : Hydrophobic esters delay hydrolysis, prolonging therapeutic effect (t₁/₂ ↑56.5h vs. LD’s 30.6h) .
-
Microbial Role : Gut flora convert 20% of ingested ester to neuroactive metabolites (e.g., phenethyl butyrate) .
Scientific Research Applications
L-DOPA n-Butyl Ester is a derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), designed to improve its ability to cross the blood-brain barrier and enhance its pharmacokinetic properties. It has been investigated for potential use in treating Parkinson’s disease and other neurological disorders. Once in the brain, it is hydrolyzed to release L-DOPA, which is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase, increasing dopamine levels to help alleviate motor symptoms associated with Parkinson’s disease.
Scientific Research Applications
L-DOPA n-Butyl Ester has diverse applications in scientific research:
- Chemistry It is used as a model compound to study esterification and transesterification reactions.
- Biology It is investigated for its role in neurotransmitter synthesis and metabolism.
- Medicine It is explored as a potential prodrug for treating Parkinson’s disease, with the goal of improving the bioavailability and efficacy of L-DOPA.
- Industry It is utilized in the development of bioadhesives and other biocompatible materials.
Levodopa Ester Prodrugs and Parkinson's Disease Treatment
Levodopa (LD) is used to increase dopamine levels for treating Parkinson's disease, with the major metabolism of LD to produce dopamine occurring through decarboxylation . Employing water-soluble prodrugs of L-dopa via the nasal route may offer therapeutic advantages, such as improved bioavailability, reduced side effects, and potentially enhanced CNS delivery .
Differential Delivery of Levodopa Ester A study investigated the impact of varied intestinal delivery of levodopa ester by administering levodopa and its butyl ester as bolus or continuous infusions into site-specific, in situ ligated intestinal loops of rats . The study found that the proximal colon absorbed the ester substantially, and a continuous delivery of the ester resulted in a more sustained levodopa concentration in plasma, with less metabolism into dopamine . The results suggest that a combination of continuous delivery of levodopa ester with an immediate release of benserazide optimizes levodopa bioavailability, potentially leading to more effective use of levodopa in treating Parkinson's patients .
Intranasal Delivery A promising ester prodrug for intranasal delivery has been developed . Olfactory bulb and CSF L-dopa concentration were higher following nasal delivery of the butyl ester prodrug compared to an equivalent intravenous dose .
Intraintestinal Infusion A 6-month study evaluated the effects of an intraintestinal infusion of levodopa methyl ester in patients with advanced PD, which resulted in reduced motor complications compared to the standard oral formulation of the drug . Levodopa infusion was also associated with a significant increase in mean plasma concentration .
Alternative Levodopa Administration
Mechanism of Action
Levodopa butyl ester exerts its effects by crossing the blood-brain barrier and being metabolized to dopamine. The ester group enhances its lipophilicity, allowing for better absorption and transport. Once in the brain, it is decarboxylated to dopamine, which then stimulates dopaminergic receptors to alleviate the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Levodopa esters share a core catechol group and amino acid backbone but differ in ester side chains (Table 1). These structural variations directly influence their physicochemical behavior:
- Levodopa (LD) : Lacks an ester group, resulting in low lipophilicity (logP ~ -1.5) and poor solubility, limiting its absorption .
- Melevodopa (Methyl Ester) : The methyl ester increases molecular weight to 247.68 g/mol and enhances solubility due to improved polarity balance, facilitating rapid absorption .
- Levodopa Butyl Ester : Hypothetically, the butyl ester (estimated molecular weight ~303.8 g/mol) would exhibit even higher lipophilicity, which may enhance membrane permeability but slow hydrolysis to LD .
Table 1. Comparative Properties of Levodopa Esters
*Lipophilicity values inferred from alkyl chain trends.
Pharmacokinetic and Metabolic Differences
- Absorption : Melevodopa’s high solubility and lipophilicity enable faster absorption than LD, with studies showing twofold greater bioavailability . Etilevodopa’s larger ester group may delay gastric emptying, while the butyl ester’s extreme lipophilicity could reduce dissolution in the gastrointestinal tract, offsetting absorption gains .
- Metabolism: Esterases hydrolyze the prodrugs to release LD.
- Bioavailability : Melevodopa’s bioavailability exceeds LD’s 41–61% range , but excessive lipophilicity in butyl esters might reduce systemic LD release due to incomplete hydrolysis .
Clinical Implications
- Melevodopa : Widely used in combination with carbidopa (a decarboxylase inhibitor) to mitigate peripheral LD conversion, reducing side effects like nausea .
- Etilevodopa : Less studied clinically, but its pharmacokinetic profile suggests utility in sustained-release formulations .
- This compound : Theoretical advantages include prolonged half-life and reduced dosing frequency, but its slow hydrolysis could necessitate adjunct therapies to enhance esterase activity .
Biological Activity
Levodopa butyl ester (LDBE) is a derivative of levodopa, primarily used in the treatment of Parkinson's disease. This article explores its biological activity, focusing on pharmacokinetics, efficacy, and metabolic pathways, supported by relevant data tables and research findings.
1. Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to standard levodopa. Studies indicate that LDBE is absorbed more efficiently in the gastrointestinal tract, particularly in the colon. This is attributed to its esterified form, which enhances solubility and absorption rates.
Table 1: Pharmacokinetic Parameters of this compound vs. Levodopa
| Parameter | Levodopa (Standard) | This compound (LDBE) |
|---|---|---|
| C_max (µg/L) | 150 ± 30 | 200 ± 25 |
| T_max (min) | 60 | 45 |
| Half-life (h) | 1.5 | 3.0 |
| Bioavailability (%) | 30 | 50 |
Data from pharmacokinetic studies show that LDBE has a higher bioavailability and a longer half-life than standard levodopa, suggesting potential for improved dosing regimens and patient compliance .
2. Efficacy in Parkinson's Disease
The efficacy of this compound has been evaluated in various clinical settings. A notable study involved continuous infusion of LDBE versus standard levodopa, revealing that patients maintained better motor function and reduced "off" time during LDBE administration.
Case Study: Continuous Infusion of LDBE
- Patient Profile : 30 patients with advanced Parkinson's disease.
- Method : Continuous intravenous infusion of LDBE for 12 hours.
- Results :
- UPDRS Part III scores improved significantly.
- Patients reported fewer dyskinesias compared to traditional levodopa therapy.
This study underscores the potential of LDBE to provide more stable plasma levels of levodopa, thereby enhancing therapeutic outcomes .
3. Metabolic Pathways and Microbial Interactions
Recent research has highlighted the role of gut microbiota in the metabolism of levodopa and its esters. Studies have identified specific bacterial strains that influence the bioavailability and efficacy of LDBE through their metabolic activities.
Table 2: Microbial Metabolites Associated with Levodopa Metabolism
| Bacterial Strain | Metabolite Produced | Effect on Levodopa Bioavailability |
|---|---|---|
| Enterococcus faecalis | 2,6-dimethylpyrazine | Increases absorption |
| Clostridium sporogenes | Fatty acid esters | Modulates pharmacokinetics |
| Eggerthella lenta | Diazines | Enhances metabolic pathways |
These findings suggest that the gut microbiome can significantly affect how this compound is metabolized, potentially leading to personalized treatment strategies based on an individual's microbiota composition .
4. Conclusion
This compound demonstrates promising biological activity as a pro-drug for Parkinson's disease treatment. Its enhanced pharmacokinetic profile, improved efficacy in clinical settings, and interaction with gut microbiota position it as a valuable alternative to traditional levodopa therapies. Ongoing research will further elucidate its mechanisms and optimize its therapeutic use in diverse patient populations.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing levodopa butyl ester with high purity, and how can reproducibility be ensured?
- Answer : Synthesis should follow protocols validated for ester derivatives of levodopa. For example, esterification under acidic or enzymatic conditions, using butanol as the esterifying agent. Purity can be assessed via HPLC with UV detection (e.g., C18 columns, mobile phase: methanol/water with 0.1% formic acid) . Reproducibility requires strict control of reaction parameters (temperature, pH, molar ratios) and validation using NMR and mass spectrometry for structural confirmation. Pre-experimental calibration of equipment and inter-laboratory validation are critical .
Q. How can researchers assess the stability of this compound under varying physiological conditions (e.g., pH, light)?
- Answer : Stability studies should employ accelerated degradation protocols:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C, sampling at intervals (e.g., 24h, 48h) for HPLC analysis .
- Photostability : Expose to UV/visible light per ICH Q1B guidelines, monitoring degradation products via LC-MS .
- Data should be analyzed using first-order kinetics to calculate half-life and degradation pathways.
Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?
- Answer : LC-MS/MS is preferred for its sensitivity in complex matrices (e.g., plasma, brain tissue). Key parameters:
- Ionization : Electrospray ionization (ESI) in positive mode.
- Chromatography : Reverse-phase columns (e.g., C18) with gradient elution.
- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), accuracy (85–115%), and precision (CV <15%) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Answer :
- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., Wagner-Nelson method) to compare dissolution profiles (in vitro) with plasma concentration-time curves (in vivo) .
- Species-specific factors : Account for metabolic differences (e.g., esterase activity in rodents vs. humans) using species-specific hepatocyte assays .
- Statistical reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data from disparate studies .
Q. What experimental strategies can address the limited bioavailability of this compound in preclinical models?
- Answer :
- Formulation optimization : Encapsulate in PLGA microspheres for sustained release; optimize particle size (1–10 µm) and encapsulation efficiency (>80%) via emulsion-solvent evaporation .
- Permeation enhancers : Co-administer with chitosan or sodium taurocholate to improve intestinal absorption .
- Dose-response modeling : Use nonlinear mixed-effects modeling (NONMEM) to identify saturation kinetics or enzyme-mediated degradation .
Q. How can researchers evaluate the neuroprotective efficacy of this compound in Parkinson’s disease models while minimizing confounding motor effects?
- Answer :
- Behavioral assays : Combine rotarod tests (motor function) with non-motor endpoints (e.g., α-synuclein aggregation in cerebrospinal fluid) .
- Blinded protocols : Ensure randomization and blinding of treatment groups to reduce observer bias .
- Control groups : Include levodopa-carbidopa arms to isolate ester-specific effects .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for small-sample studies on this compound’s metabolic pathways?
- Answer : For n < 40, use non-parametric tests (e.g., Mann-Whitney U) and Bayesian hierarchical models to account for variability. Bootstrap resampling (1,000 iterations) can estimate confidence intervals for metabolite half-lives .
Q. How should researchers handle conflicting data on this compound’s dopamine receptor affinity across studies?
- Answer :
- Meta-analysis : Pool Ki values from radioligand binding assays using fixed/random-effects models (e.g., RevMan software) .
- Sensitivity analysis : Exclude outliers (e.g., studies with >20% CV in controls) .
- Experimental replication : Validate findings using orthogonal methods (e.g., functional cAMP assays vs. binding assays) .
Ethical and Translational Considerations
Q. What ethical frameworks apply when transitioning this compound from preclinical to clinical trials?
- Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
